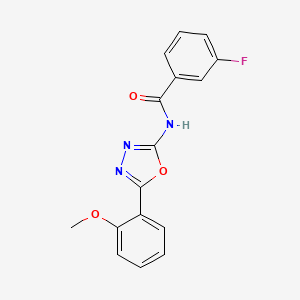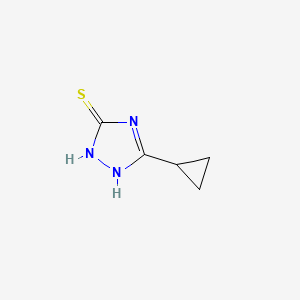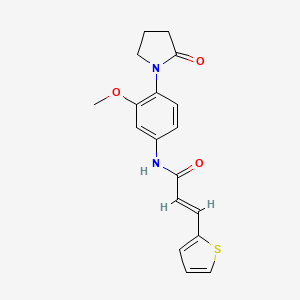
4-methoxy-1-phenyl-5-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-1-phenyl-5-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C27H25N3O4 and its molecular weight is 455.514. The purity is usually 95%.
The exact mass of the compound 4-methoxy-1-phenyl-5-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-methoxy-1-phenyl-5-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-1-phenyl-5-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure and Synthesis
Researchers have been focusing on the crystal structures of related compounds to understand their physical and chemical properties better. For example, the crystal structures of three racemic compounds prepared from mefloquine and XC6H5CHO, which share a similar complex structure with the queried compound, were reported to be active against the multidrug-resistant tuberculosis strain T113. These molecules exhibit "F" shape conformations, suggesting a potential framework for developing new therapeutic agents (M. D. Souza et al., 2013).
Biological Efficacy
Several studies have synthesized novel analogs bearing the quinoline and pyridine moieties to evaluate their in vitro antioxidant, anti-inflammatory, and antimicrobial activities. For instance, a series of novel piperazine analogs bearing quinolin-8-yloxy-butan-1-ones/pyridin-2-yloxyethanones were synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. These compounds exhibited promising activity, with the best antioxidant and PLA2-inhibiting activities found for piperazine analogs with phenyl and nitro phenyl groups (M. Al‐Ghorbani et al., 2015).
Antimicrobial Agents
Another research avenue explores the synthesis of s-Triazine-Based Thiazolidinones as antimicrobial agents, highlighting the potential of these compounds in combating bacterial and fungal infections. These compounds were synthesized from a key intermediate, demonstrating significant antimicrobial activity against various bacteria and fungi, which underscores the potential of these and related compounds in developing new antimicrobial agents (Divyesh Patel et al., 2012).
Corrosion Inhibition
Quinoline derivatives, including compounds with structures similar to the queried compound, have also been explored as corrosion inhibitors. These compounds exhibit good effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with surface metallic atoms. This application is significant in the field of materials science, especially in protecting metals from corrosion, which has adverse effects on industrial applications (C. Verma et al., 2020).
Propriétés
IUPAC Name |
4-methoxy-1-phenyl-5-(4-quinolin-8-yloxypiperidine-1-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4/c1-33-24-17-25(31)30(20-9-3-2-4-10-20)18-22(24)27(32)29-15-12-21(13-16-29)34-23-11-5-7-19-8-6-14-28-26(19)23/h2-11,14,17-18,21H,12-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRSFVGNLYRNCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-1-phenyl-5-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-chlorobenzyl)-1-{3-[4-(2-furoyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2989761.png)
![N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide](/img/structure/B2989762.png)
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2989763.png)
![2-(4-bromophenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2989764.png)

![Ethyl 2-[4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]acetate](/img/structure/B2989766.png)


![2-[(4-fluorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2989773.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2989775.png)
![3-benzyl-5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2989776.png)
![4-(morpholin-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2989781.png)
